1-tert-butyl-4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-TERT-BUTYL-4-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodiazole core, a pyrrolidinone ring, and a tert-butyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of 1-TERT-BUTYL-4-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the pyrrolidinone ring, and the attachment of the tert-butyl group. The synthetic routes often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-TERT-BUTYL-4-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand in biological studies.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: The compound might be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-TERT-BUTYL-4-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The benzodiazole core and pyrrolidinone ring may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar compounds to 1-TERT-BUTYL-4-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE include other benzodiazole derivatives and pyrrolidinone-containing molecules. These compounds may share some chemical properties but differ in their specific functional groups and overall structure. The uniqueness of 1-TERT-BUTYL-4-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its combination of a benzodiazole core, a pyrrolidinone ring, and a tert-butyl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23Cl2N3O |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
1-tert-butyl-4-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H23Cl2N3O/c1-22(2,3)27-13-15(11-20(27)28)21-25-18-6-4-5-7-19(18)26(21)12-14-8-9-16(23)17(24)10-14/h4-10,15H,11-13H2,1-3H3 |
InChI Key |
QXNVMVSCDJDXIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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